Sulfo-Cy5 DBCO is a far-red fluorescent dye functionalized with a dibenzocyclooctyne (DBCO) group, designed for highly efficient, copper-free click chemistry reactions known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The key features of this molecule are its sulfonate groups, which confer excellent water solubility, and its Cy5 fluorophore core, which provides intense fluorescence with excitation and emission maxima around 647 nm and 668 nm, respectively. These properties make it a standard choice for covalently labeling azide-modified biomolecules in aqueous buffers for applications like fluorescence microscopy and flow cytometry.
Substituting Sulfo-Cy5 DBCO with a non-sulfonated version (e.g., Cy5 DBCO) critically compromises processability; the lack of sulfonate groups leads to poor water solubility, requiring organic co-solvents like DMSO or DMF and increasing the risk of aggregation in aqueous biological buffers. Opting for an alternative click chemistry reagent, such as Sulfo-Cy5 Azide, forces a shift from biocompatible, copper-free SPAAC to copper-catalyzed azide-alkyne cycloaddition (CuAAC). This introduces a cytotoxic copper(I) catalyst, which is unsuitable for live-cell labeling and can interfere with cellular functions. Therefore, substitutions can lead to failed conjugations, high background signals, or compromised biological experiments.
The defining feature of Sulfo-Cy5 DBCO is its high water solubility, a direct result of its sulfonate groups. This contrasts sharply with non-sulfonated Cy5 DBCO, which must be dissolved in organic co-solvents (e.g., DMSO, DMF) before being added to aqueous reaction mixtures. The use of Sulfo-Cy5 DBCO eliminates the need for organic co-solvents, which can denature sensitive proteins, and significantly reduces the tendency for dye molecules to aggregate in buffers. This ensures more reliable and reproducible conjugations, particularly when preparing highly-labeled conjugates.
| Evidence Dimension | Solubility and Handling |
| Target Compound Data | Soluble directly in water and aqueous buffers. |
| Comparator Or Baseline | Non-sulfonated Cy5 DBCO: Requires dissolution in organic co-solvents (DMSO/DMF) prior to addition to aqueous media. |
| Quantified Difference | Qualitative but critical: Eliminates the need for organic co-solvents in labeling protocols. |
| Conditions | Standard bioconjugation in aqueous buffers (e.g., PBS). |
This simplifies workflows, improves reproducibility, and prevents protein denaturation or dye aggregation caused by organic solvents.
The DBCO moiety facilitates Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a bioorthogonal reaction that proceeds rapidly at physiological temperature and pH without any catalyst. This provides a decisive advantage over the primary alternative, copper-catalyzed click chemistry (CuAAC), which requires Sulfo-Cy5 Azide and a cytotoxic Cu(I) catalyst. The absence of copper is essential for applications involving living cells or organisms, as copper catalysts can induce significant toxicity and disrupt biological processes.
| Evidence Dimension | Reaction Biocompatibility |
| Target Compound Data | Copper-free reaction, proceeds under physiological conditions (e.g., 37°C, pH 7.4). |
| Comparator Or Baseline | Sulfo-Cy5 Azide (for CuAAC): Requires a cytotoxic Cu(I) catalyst for reaction to occur. |
| Quantified Difference | Qualitative but absolute: Avoids catalyst-induced cytotoxicity, enabling live-cell applications. |
| Conditions | Labeling of azide-modified biomolecules in live cells or in vivo. |
This compound is the correct choice for covalently labeling molecules in living systems where cell viability is paramount.
Sulfo-Cy5 DBCO maintains the excellent photophysical properties of the Cy5 core, characterized by a high molar extinction coefficient and good quantum yield, resulting in bright fluorescence. Technical datasheets report a molar extinction coefficient (ε) of approximately 250,000-271,000 L·mol⁻¹·cm⁻¹ and a quantum yield (Φ) around 0.28. Its spectral characteristics (λabs ~647 nm; λem ~668 nm) are ideally suited for common laser lines (e.g., 633 nm, 647 nm) and filter sets on standard instruments, ensuring compatibility with existing laboratory infrastructure.
| Evidence Dimension | Brightness (Molar Extinction Coefficient) |
| Target Compound Data | ε ≈ 250,000 L·mol⁻¹·cm⁻¹ |
| Comparator Or Baseline | General benchmark for bright organic dyes (typically ε > 100,000 L·mol⁻¹·cm⁻¹). |
| Quantified Difference | Belongs to a class of dyes with exceptionally high extinction coefficients. |
| Conditions | Measured in aqueous buffer or specified solvent. |
Ensures bright, easily detectable signal with standard far-red laser lines and filter sets, maximizing sensitivity without requiring specialized equipment.
For labeling cell surface glycans or proteins that have been metabolically tagged with an azide (e.g., via Ac4ManNAz). The high water solubility and cell-impermeability of Sulfo-Cy5 prevent internalization and non-specific staining, while the biocompatible copper-free click reaction ensures cell viability is maintained throughout the experiment.
When visualizing azide-modified proteins in fixed cells, tissues, or on blots. The sulfonate groups reduce non-specific binding to hydrophobic regions, leading to lower background fluorescence and a higher signal-to-noise ratio compared to non-sulfonated analogs.
For the routine synthesis of fluorescently labeled antibodies, oligonucleotides, or other biomolecules that are sensitive to organic solvents. The ability to perform the conjugation entirely in aqueous buffers simplifies the workflow, improves yield for sensitive substrates, and facilitates purification via methods like dialysis.
Quantifying cell populations that have incorporated an azide-bearing metabolic label. The compound's high water solubility prevents the formation of aggregates that can clog flow cytometers, and its bright, far-red fluorescence is compatible with standard instrument configurations, allowing for clear separation from autofluorescence.